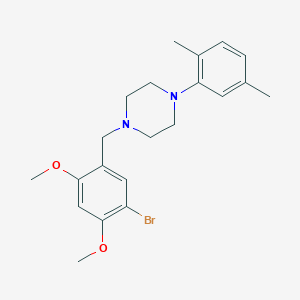![molecular formula C21H27N5O2 B4960507 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B4960507.png)
4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine core, which is further substituted with a piperazine ring bearing a 2-methylbenzoyl group
Vorbereitungsmethoden
The synthesis of 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.
Substitution with Piperazine: The pyrimidine core is then reacted with 1-(2-methylbenzoyl)piperazine under suitable conditions to introduce the piperazine moiety.
Attachment of Morpholine: Finally, the morpholine ring is attached to the pyrimidine core through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperazine rings, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents, which may exhibit varying biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-5-3-4-6-18(16)20(27)25-7-9-26(10-8-25)21-22-17(2)15-19(23-21)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADHNRIQANLCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
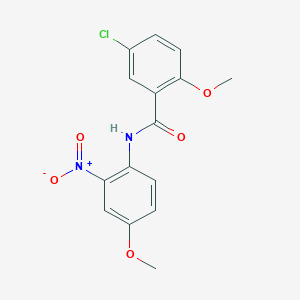
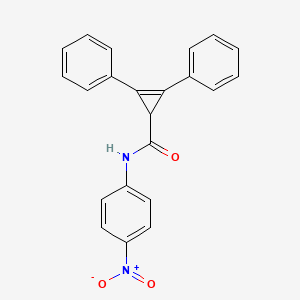
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
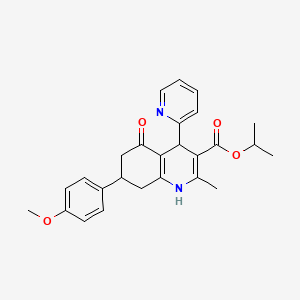
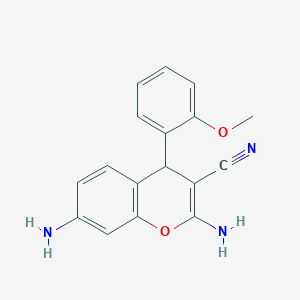
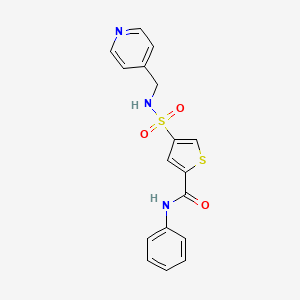
![N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4960487.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
